The synthesis of SR10067 involves extensive structural modifications to the existing tetrahydroisoquinoline scaffold found in SR9011 and SR9009. The synthetic route typically includes:
The resulting compound has demonstrated a high affinity for REV-ERB receptors, with IC50 values of approximately 170 nM for REV-ERB alpha and 160 nM for REV-ERB beta, indicating its effectiveness as a pharmacological agent .
The molecular structure of SR10067 can be described as follows:
Structural analysis through techniques such as X-ray crystallography or NMR spectroscopy can provide insights into the conformation and binding interactions of SR10067 with its target receptors .
SR10067 participates in several biochemical reactions, primarily involving:
The compound's efficacy in these reactions is attributed to its high affinity for the nuclear receptor binding sites, which facilitates significant biological effects at lower concentrations compared to earlier compounds .
The mechanism of action for SR10067 involves:
Experimental studies have demonstrated that SR10067 can enhance wakefulness while reducing anxiety-like behaviors in animal models, suggesting its dual role in regulating both circadian and behavioral functions .
Key physical and chemical properties of SR10067 include:
These properties are critical for determining the appropriate handling, storage conditions, and formulation strategies for research applications .
SR10067 has several scientific applications:
REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are ligand-dependent nuclear receptors and core components of the mammalian circadian clock. They function as transcriptional repressors by recruiting nuclear receptor corepressor 1 (NCOR1) and histone deacetylase 3 (HDAC3) complexes to Rev-Erb response elements (ROREs) in target gene promoters [3] [6]. These receptors integrate circadian timing with metabolic and immune functions through two primary mechanisms:
Table 1: Key Target Genes Regulated by REV-ERBα/β
Functional Category | Target Genes | Biological Effect | Tissue/Cell Type |
---|---|---|---|
Core Clock | Bmal1, Npas2, Clock | Transcriptional repression | Liver, SCN, muscle |
Metabolism | Elovl3, Fabp7, Pck1 | Lipid/glucose homeostasis | Liver, adipose |
Inflammation | Nlrp3, Il-1β, Ccl2 | Inflammasome suppression | Macrophages, bronchial epithelium |
Mitochondrial Function | Ucp1, Pfkmb3 | Oxidative capacity | Brown adipose, skeletal muscle |
SR10067 is a brain-penetrant synthetic agonist with high affinity for both REV-ERBα (IC₅₀ = 170 nM) and REV-ERBβ (IC₅₀ = 160 nM). Its chemical structure features a tetrahydroisoquinoline core, enabling selective binding to the ligand-binding domain (LBD) of REV-ERBs [2] [7]. Key pharmacological properties include:
Table 2: Comparison of REV-ERB Agonists
Agonist | REV-ERBα IC₅₀ | REV-ERBβ IC₅₀ | Key Functional Effects |
---|---|---|---|
SR10067 | 170 nM | 160 nM | Barrier protection in lung epithelium; anxiolytic |
SR9009 | ~650 nM | ~800 nM | Wakefulness induction; metabolic enhancement |
STL1267 | ~50 nM | ~60 nM | Potent inflammasome suppression |
Targeting REV-ERB with SR10067 offers therapeutic potential for disorders involving circadian disruption and inflammation:
Table 3: Molecular Pathways Linking REV-ERB to Disease
Disorder | Dysregulated Pathway | SR10067-Dependent Correction |
---|---|---|
Asthma/Allergy | Th2 cytokine-mediated barrier loss | Claudin-1/ZO-1 restoration; reduced permeability |
Anxiety/Depression | Hippocampal dopamine imbalance | Npas2 suppression; reduced neuroinflammation |
Atherosclerosis | NLRP3 inflammasome activation | Il-1β/Nlrp3 transcriptional repression |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1